![molecular formula C23H24ClN5OS B2487732 5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-35-3](/img/structure/B2487732.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemical compounds that have been synthesized for various biological applications, including anti-diabetic, antimicrobial, anti-inflammatory, and analgesic activities. The core structure involves different heterocyclic frameworks like triazol, piperazine, and thiazolo, which are often modified to enhance or modify the biological activity of these compounds (Bindu et al., 2019); (Bektaş et al., 2010).
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from basic heterocyclic compounds. For instance, triazolopyridazine derivatives have been synthesized in a two-step process, beginning with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine followed by conjugation with secondary amines (Bindu et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of heterocyclic rings, which contribute significantly to their biological activity. For example, compounds with chlorophenyl piperazine moiety have been synthesized and characterized through various spectroscopic methods (Şahin et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as nucleophilic substitution and condensation, to introduce different functional groups that modulate their biological activities. The chemical properties are largely influenced by the nature of the substituents on the heterocyclic frameworks (Holla et al., 2006).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for determining the compound's suitability for pharmaceutical applications. These properties are often determined using techniques like X-ray crystallography (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and hydrogen bonding potential are critical for understanding the compound's interactions with biological targets. These properties are influenced by the compound's molecular structure and can be analyzed through spectroscopic methods and computational chemistry approaches (Karczmarzyk & Malinka, 2008).
Scientific Research Applications
Antimicrobial Activities
- Synthesized derivatives, including compounds similar to the one , have shown promising antimicrobial activities. The effectiveness of these compounds has been tested against various microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).
Anti-diabetic Drug Development
- Compounds with a structure related to the specified chemical have been evaluated for their potential as anti-diabetic drugs. These studies focused on their inhibition of Dipeptidyl peptidase-4 (DPP-4), an enzyme associated with diabetes management (Bindu et al., 2019).
Anti-inflammatory and Analgesic Properties
- Some derivatives of the mentioned compound have been explored for their anti-inflammatory and analgesic properties, which could be significant in the development of new pain and inflammation management drugs (Tozkoparan et al., 2004).
Antifungal Applications
- Research has shown that similar compounds have potential as antifungal agents, which could be vital in treating fungal infections (Volkova et al., 2020).
Antihypertensive Agents
- Certain derivatives, including similar chemical structures, have been studied for their antihypertensive effects, indicating possible applications in managing high blood pressure (Meyer et al., 1989).
properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c1-15-6-8-17(9-7-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-12-10-27(11-13-28)19-5-3-4-18(24)14-19/h3-9,14,20,30H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDJHUXBOTXJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)
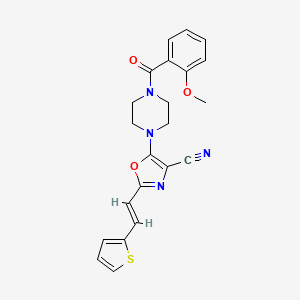
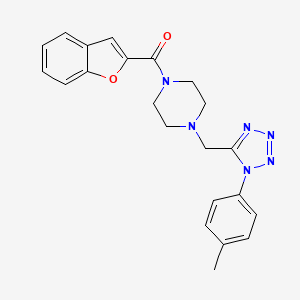
![2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2487653.png)
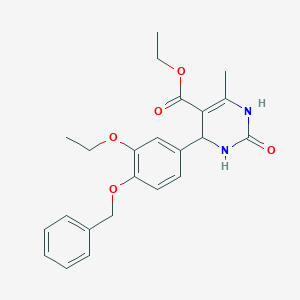
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)
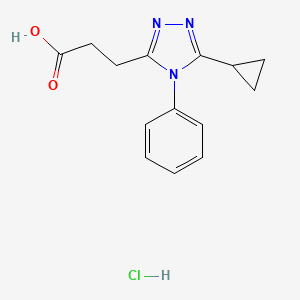
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
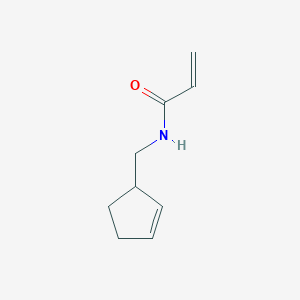
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)